2-(2-Bromo-6-nitrophenyl)acetic acid chemical properties
2-(2-Bromo-6-nitrophenyl)acetic acid chemical properties
An In-depth Technical Guide to 2-(2-Bromo-6-nitrophenyl)acetic Acid: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(2-Bromo-6-nitrophenyl)acetic acid, a key intermediate in synthetic organic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's core chemical properties, outlines a robust synthetic pathway, explores its characteristic reactivity, and discusses its significance as a building block for complex molecular architectures, particularly in the realm of heterocyclic chemistry.
Core Molecular Profile and Physicochemical Properties
2-(2-Bromo-6-nitrophenyl)acetic acid (CAS No. 37777-74-5) is a substituted phenylacetic acid derivative.[1][2] The strategic placement of the bromo and nitro groups ortho to each other and to the acetic acid moiety imparts unique reactivity to the molecule. The electron-withdrawing nature of the nitro group and the steric hindrance and electronic effects of the bromine atom are critical determinants of its chemical behavior.
Below is the chemical structure of the molecule:
Caption: Chemical structure of 2-(2-Bromo-6-nitrophenyl)acetic acid.
The key physicochemical properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 37777-74-5 | [1][2][3] |
| Molecular Formula | C₈H₆BrNO₄ | [3][4] |
| Molecular Weight | 260.04 g/mol | [3][4] |
| IUPAC Name | 2-(2-bromo-6-nitrophenyl)acetic acid | [1] |
| Appearance | Expected to be a solid, likely pale yellow to brown crystalline powder | [5] |
| Storage | Room temperature, dry conditions | [3] |
Synthesis Methodology: A Guided Protocol
The synthesis of 2-(2-Bromo-6-nitrophenyl)acetic acid is not commonly detailed in standard literature, but a plausible and robust pathway can be designed based on established organic chemistry principles, particularly from methods used for analogous compounds.[6][7] A logical approach involves the oxidation of the corresponding toluene derivative. This method is chosen for its reliability and the commercial availability of the starting material.
The overall workflow can be visualized as follows:
Caption: Proposed synthetic workflow for 2-(2-Bromo-6-nitrophenyl)acetic acid.
Experimental Protocol: Synthesis via Hydrolysis of the Nitrile
This protocol is a self-validating system, incorporating purification and characterization steps to ensure the integrity of the final product.
Step 1: Benzylic Bromination of 2-Bromo-6-nitrotoluene
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Causality: This step selectively functionalizes the methyl group via a free-radical mechanism, leaving the aromatic ring untouched. N-Bromosuccinimide (NBS) is a reliable source of bromine radicals, and Azobisisobutyronitrile (AIBN) serves as the radical initiator.
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To a solution of 2-bromo-6-nitrotoluene (1 equiv.) in carbon tetrachloride (CCl₄), add NBS (1.1 equiv.) and a catalytic amount of AIBN.
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Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Concentrate the filtrate under reduced pressure to yield crude 1-bromo-2-(bromomethyl)-3-nitrobenzene, which can be used in the next step without further purification.
Step 2: Synthesis of 2-(2-Bromo-6-nitrophenyl)acetonitrile
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Causality: The highly reactive benzylic bromide is an excellent substrate for Sₙ2 displacement. Sodium cyanide (NaCN) acts as the nucleophile to introduce the nitrile functionality, which is the precursor to the carboxylic acid.
-
Dissolve the crude benzylic bromide from Step 1 in a mixture of acetone and water.
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Add sodium cyanide (1.2 equiv.) portion-wise, maintaining the temperature below 30°C with an ice bath.
-
Stir vigorously at room temperature for several hours. Monitor by TLC.
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Upon completion, remove the acetone via rotary evaporation. Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to give the crude nitrile.
Step 3: Hydrolysis to 2-(2-Bromo-6-nitrophenyl)acetic acid
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Causality: Strong acidic conditions are required to hydrolyze the stable nitrile group to a carboxylic acid.[7] This is a standard and high-yielding transformation.
-
Carefully add the crude nitrile from Step 2 to a pre-prepared solution of concentrated sulfuric acid and water (e.g., a 2:1 mixture).[7]
-
Heat the mixture to boiling under reflux for several hours.[7] The reaction progress can be monitored by the cessation of ammonia evolution (if a basic workup is used) or by TLC.
-
Cool the dark reaction mixture in an ice bath and pour it into a beaker of ice water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
Step 4: Purification and Characterization (Self-Validation)
-
Causality: Recrystallization is a critical step to remove impurities, yielding a product of high purity suitable for further research. Characterization confirms the molecular structure and validates the success of the synthesis.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene).
-
Dry the purified crystals under vacuum.
-
Determine the melting point and compare it to literature values of similar compounds.
-
Obtain ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data to confirm the structure and purity of the final product.[8]
Chemical Reactivity and Mechanistic Insights
The utility of 2-(2-Bromo-6-nitrophenyl)acetic acid lies in its potential for intramolecular cyclization reactions, making it a valuable precursor for heterocyclic systems. The key transformation involves the reduction of the nitro group to an amine, which can then react with the neighboring acetic acid side chain.
Reductive Cyclization to form 7-Bromo-1,3-dihydro-2H-indol-2-one
This reaction is a cornerstone of this molecule's application. The reduction of the nitro group creates a powerful intramolecular nucleophile (the amine) perfectly positioned to attack the electrophilic carbonyl carbon of the acetic acid group (or its activated form), leading to the formation of a five-membered lactam ring.
Caption: Key reactivity pathway: Reductive cyclization to an oxindole derivative.
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Mechanism Rationale:
-
Reduction: The nitro group is readily reduced to an aniline derivative using various reagents. Common choices include catalytic hydrogenation (H₂ over Pd/C) or dissolving metal reductions (e.g., Fe in acetic acid, SnCl₂ in HCl). The choice of reagent can be critical to avoid debromination.
-
Cyclization: The resulting 2-(2-amino-6-bromophenyl)acetic acid can spontaneously cyclize upon heating or under mild acidic/basic conditions. The amino group attacks the carboxylic acid, eliminating a molecule of water to form the stable amide bond within the lactam ring system.
-
Applications in Drug Discovery and Organic Synthesis
Nitroarenes are crucial building blocks in medicinal chemistry.[9] The structural motif present in 2-(2-Bromo-6-nitrophenyl)acetic acid is a precursor to a variety of biologically active heterocyclic scaffolds.
-
Precursor to Heterocycles: As demonstrated above, its primary application is in the synthesis of substituted oxindoles and other related lactams.[5] These core structures are found in numerous pharmaceuticals and natural products with diverse biological activities, including kinase inhibitors and anticancer agents.
-
Chemical Handle for Diversification: The bromine atom serves as a versatile handle for further molecular elaboration. It can be subjected to a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds, enabling the creation of diverse compound libraries for drug screening.
-
Intermediate for Bioactive Molecules: This compound and its derivatives are valuable intermediates in the multi-step synthesis of complex target molecules.[3][5] The ability to form heterocycles is particularly useful in constructing molecules that can interact with biological targets like enzymes and receptors.[10]
Safety and Handling
As a laboratory chemical, 2-(2-Bromo-6-nitrophenyl)acetic acid and its precursors require careful handling in accordance with good laboratory practices. While a specific MSDS for this compound is not widely available, data from structurally similar chemicals provide a strong basis for safety protocols.[11][12]
-
Health Hazards:
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[14] Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing.[11] Do not breathe dust.[11] Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated place.[11]
-
Keep the container tightly closed.
-
References
- Google Patents. (n.d.). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
-
MySkinRecipes. (n.d.). 2-(2-Bromo-6-nitrophenyl)acetic Acid. Retrieved from [Link]
-
Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved from [Link]
- Google Patents. (n.d.). CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
-
MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]
-
MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. Retrieved from [Link]
-
PubChem. (n.d.). 2-(3-Bromo-5-nitrophenyl)acetic acid. Retrieved from [Link]
Sources
- 1. (2-BROMO-6-NITRO-PHENYL)-ACETIC ACID | 37777-74-5 [chemicalbook.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 2-(2-Bromo-6-nitrophenyl)acetic Acid [myskinrecipes.com]
- 4. 2-(3-Bromo-5-nitrophenyl)acetic acid | C8H6BrNO4 | CID 60041778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 6. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. (2-BROMO-6-NITRO-PHENYL)-ACETIC ACID(37777-74-5) 1H NMR [m.chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. fishersci.com [fishersci.com]
